N'-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is an organic compound that features a furan ring and a naphthalene ring connected through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-Benzylidene]-2-(2,3-dimethylanilino)benzo: This compound differs in the substituent at the hydrazide nitrogen atom, where a phenylmethylene moiety is present instead of a furanmethylene moiety.
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
Uniqueness
N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of a furan ring and a naphthalene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-19-11-16-6-3-9-22-16)12-18-15-8-7-13-4-1-2-5-14(13)10-15/h1-11,18H,12H2,(H,20,21)/b19-11+ |
InChI Key |
GDMFSZKLFRPFQQ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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